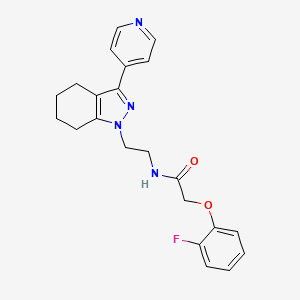
2-(2-フルオロフェノキシ)-N-(2-(3-(ピリジン-4-イル)-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)エチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬と作物保護
医薬品
獣医学
配位高分子
機能性材料
要約すると、「2-(2-フルオロフェノキシ)-N-(2-(3-(ピリジン-4-イル)-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)エチル)アセトアミド」という化合物は、農薬、医薬品、獣医学、機能性材料において有望です。 その独自の特性は、現在進行中の研究の興味深い対象となっています . 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください!😊
生物活性
The compound 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide (CAS Number: 1448060-12-5) is a synthetic molecule with potential therapeutic applications. Its structure suggests it may possess significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C18H17FN4O2, with a molecular weight of 340.4 g/mol. The compound features a fluorophenoxy group and a tetrahydroindazole moiety, which are both known to contribute to biological activity in various contexts.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN4O2 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1448060-12-5 |
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds similar to 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide. Notably, compounds with indazole moieties have been identified as potent histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer biology by regulating gene expression.
HDAC Inhibition
A study reported that novel compounds bearing indazole structures exhibited IC50 values ranging from 0.126 to 3.750 μM against HDACs, indicating their potential as anticancer agents . The ability of these compounds to inhibit HDACs suggests they may alter the epigenetic landscape of cancer cells, leading to reduced proliferation and increased apoptosis.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies conducted on similar compounds have shown that modifications in the indazole scaffold significantly affect biological potency. For instance, variations in substituents can enhance selectivity for specific HDAC isoforms . This information is critical for optimizing the design of new therapeutic agents based on the parent compound.
Case Studies and Research Findings
Several case studies have investigated the biological effects of related compounds:
- Anticancer Activity : In vitro assays demonstrated that derivatives with similar structures significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanisms involved include apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Compounds derived from indazole frameworks have shown promising results as inhibitors of monoamine oxidase (MAO), which is relevant for neurodegenerative diseases. For example, one derivative exhibited an IC50 value of approximately 1 μM against MAO B .
- Toxicity Assessments : Toxicological evaluations using high-throughput screening methods indicated that certain derivatives displayed low toxicity profiles while maintaining significant biological activity .
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-18-6-2-4-8-20(18)29-15-21(28)25-13-14-27-19-7-3-1-5-17(19)22(26-27)16-9-11-24-12-10-16/h2,4,6,8-12H,1,3,5,7,13-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTYPRAWIHVBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)COC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














